

Fries rearrangement for synthesis of acetyl 8-hydroxyquinoline derivatives

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Compound of Interest

Compound Name: 1-(8-Hydroxyquinolin-5-yl)ethanone

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An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Acetyl 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fries rearrangement reaction as a key synthetic route to acetylated 8-hydroxyquinoline derivatives. These compounds are significant precursors and pharmacophores in drug discovery and materials science due to the versatile biological and chemical properties of the 8-hydroxyquinoline scaffold.^{[1][2][3]} This document details the reaction mechanism, experimental protocols, and factors influencing product selectivity, supported by quantitative data and visual diagrams.

Introduction to the Fries Rearrangement

The Fries rearrangement is a name reaction in organic chemistry that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.^{[4][5][6]} Named after German chemist Karl Theophil Fries, this reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions.^{[7][8]}

The reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which serve as crucial intermediates in the manufacturing of various pharmaceuticals.^{[4][9][10]}

In the context of 8-hydroxyquinoline, its acetate ester, 8-acetoxyquinoline, can be effectively rearranged to yield valuable acetyl-8-hydroxyquinoline derivatives, primarily 5-acetyl-8-hydroxyquinoline and 7-acetyl-8-hydroxyquinoline.^{[1][11]} These products are foundational for developing novel therapeutic agents, including anticancer, antibacterial, and neuroprotective drugs.^{[1][3][12]}

Reaction Mechanism and Selectivity

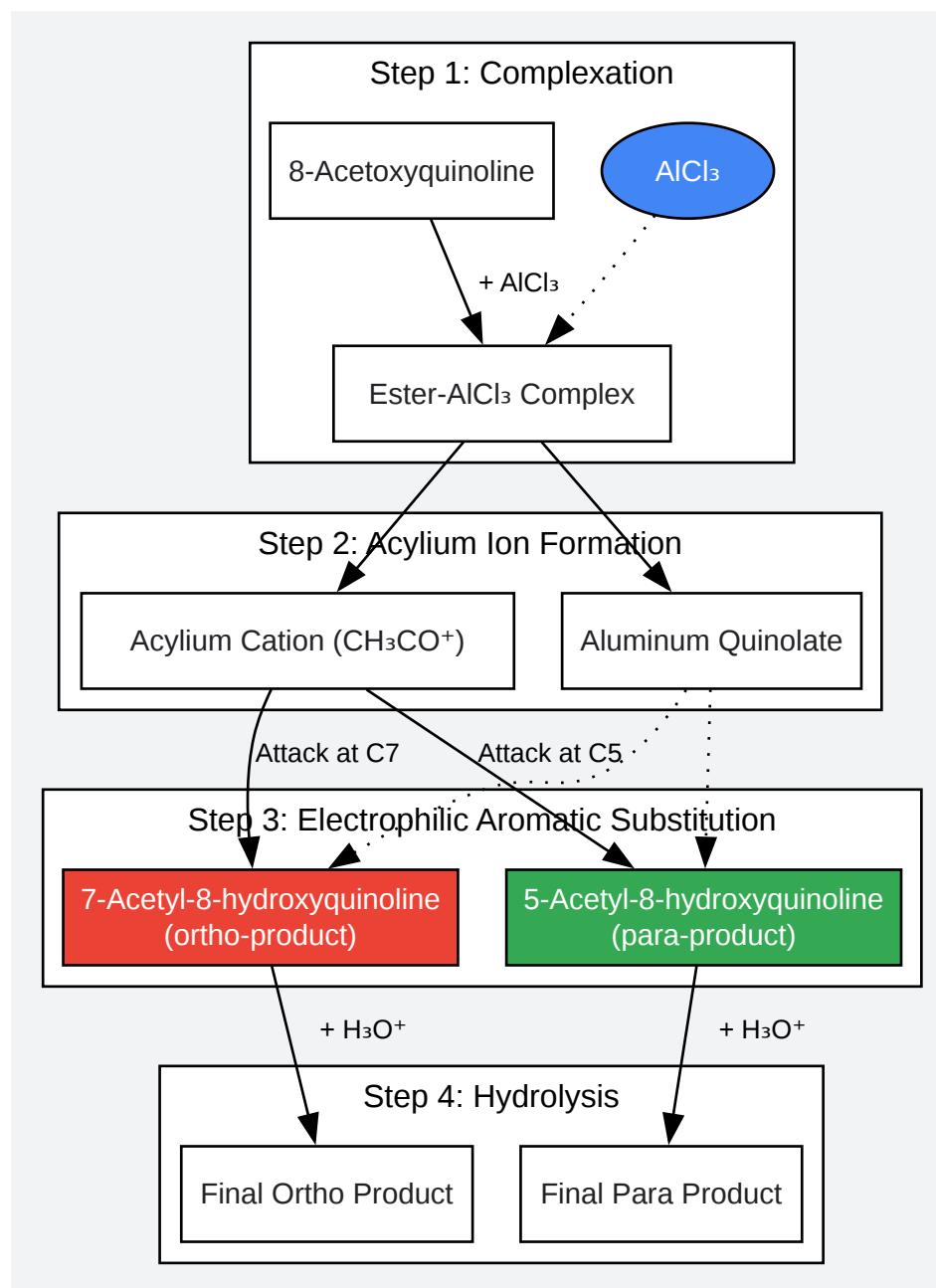
The Fries rearrangement is a selective reaction, and the choice of reaction conditions can favor the formation of either the ortho (7-acetyl) or para (5-acetyl) isomer.^{[4][5]}

Generally Accepted Mechanism

While both intermolecular and intramolecular pathways have been proposed, a widely accepted mechanism involves the generation of an acylium carbocation intermediate that then participates in an electrophilic aromatic substitution.^{[4][5][9]}

The key steps are:

- Complex Formation: A Lewis acid, typically aluminum chloride (AlCl_3), coordinates to the electron-rich carbonyl oxygen of the ester (8-acetoxyquinoline). This coordination is favored over the phenolic oxygen.^{[5][9]}
- Acylium Ion Generation: The complexation polarizes the ester bond, leading to its cleavage and the formation of a free acylium carbocation (CH_3CO^+).^{[5][13]}
- Electrophilic Aromatic Substitution: The acylium ion acts as an electrophile and attacks the electron-rich quinoline ring at the C5 (para) or C7 (ortho) positions.^[5]
- Hydrolysis: Subsequent acidic workup liberates the final hydroxy aryl ketone product and regenerates the catalyst.^{[13][14]}



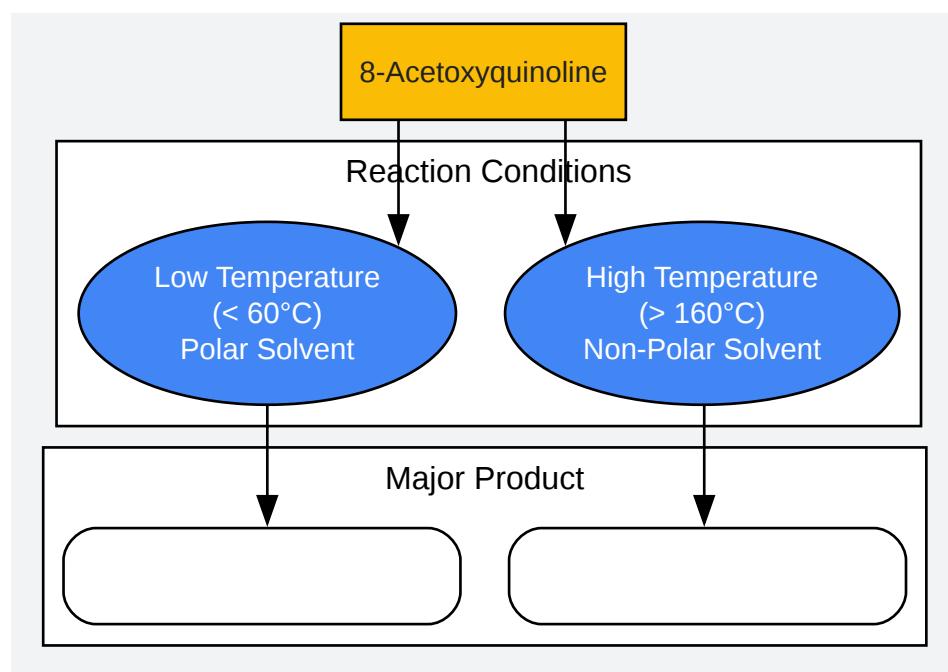
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Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Control of Regioselectivity

The ratio of ortho to para products is highly dependent on reaction conditions, exhibiting a classic example of kinetic versus thermodynamic control.^[4]

- Temperature: Low temperatures (below 60°C) favor the formation of the para-substituted product (5-acetyl-8-hydroxyquinoline), which is the kinetically controlled product.[4][7] High temperatures (above 160°C) favor the thermodynamically more stable ortho-substituted product (7-acetyl-8-hydroxyquinoline), likely due to the formation of a stable bidentate chelate with the aluminum catalyst.[4][7]
- Solvent: The use of non-polar solvents tends to favor the ortho isomer, whereas increasing solvent polarity favors the para isomer.[4][9]
- Catalyst: A variety of Lewis acids (AlCl₃, BF₃, TiCl₄, SnCl₄) and strong Brønsted acids (HF, methanesulfonic acid) can be used.[9][13] Stoichiometric or excess amounts of the catalyst are often necessary as it complexes with both the starting material and the product.[13]



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Caption: Workflow for Selective Synthesis of Acetyl 8-Hydroxyquinoline Isomers.

Experimental Protocols

The following are generalized protocols for the synthesis of acetyl-8-hydroxyquinoline derivatives based on published procedures and established principles of the Fries rearrangement.

Synthesis of 8-Acetoxyquinoline (Starting Material)

8-hydroxyquinoline is first acetylated to form the ester substrate.

- Reagents: 8-hydroxyquinoline, acetic anhydride, pyridine (catalyst) or sodium hydroxide.
- Procedure:
 - Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., dichloromethane or pyridine).
 - Cool the solution in an ice bath.
 - Slowly add acetic anhydride to the cooled solution with stirring.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Quench the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield 8-acetoxyquinoline, which can be purified by recrystallization or chromatography.

Protocol for 5-Acetyl-8-hydroxyquinoline (Kinetic Product)

This protocol utilizes lower temperatures to favor para-acylation. A related Friedel-Crafts acylation in nitrobenzene has been reported to produce the 5-acetyl derivative.[15]

- Reagents: 8-acetoxyquinoline, anhydrous aluminum chloride (AlCl_3), nitrobenzene (solvent).
- Procedure:
 - To a stirred suspension of anhydrous AlCl_3 (1.1 to 2.5 equivalents) in nitrobenzene, slowly add 8-acetoxyquinoline at a low temperature (e.g., 0-25°C).

- Maintain the temperature between 60-70°C and stir for several hours, monitoring the reaction progress by TLC.[15]
- After completion, cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol to obtain 5-acetyl-8-hydroxyquinoline.[15]

Protocol for 7-Acetyl-8-hydroxyquinoline (Thermodynamic Product)

This protocol uses higher temperatures to favor ortho-acylation.

- Reagents: 8-acetoxyquinoline, anhydrous aluminum chloride (AlCl_3).
- Procedure:
 - Mix 8-acetoxyquinoline with an excess of powdered anhydrous AlCl_3 (e.g., 3 equivalents).
 - Heat the mixture to a high temperature ($>160^\circ\text{C}$) for several hours. The reaction can be run neat (without solvent).
 - Monitor the reaction progress by TLC.
 - Cool the solidified reaction mass and carefully hydrolyze it by adding a mixture of ice and concentrated HCl.
 - Filter the resulting precipitate, wash with water, and dry.
 - Purify the crude product, which will be a mixture of isomers, using column chromatography to isolate the 7-acetyl-8-hydroxyquinoline. The isomers can often be separated by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[7]

Quantitative Data

The following tables summarize key quantitative data reported for the synthesis and characterization of acetyl-8-hydroxyquinoline derivatives.

Table 1: Reaction Conditions and Yields

Product	Method	Catalyst	Temperature	Yield	Reference
5-Acetyl-8-hydroxyquinoline	Friedel-Crafts Acylation	AlCl ₃ or TiCl ₄	Ambient	55%	[15]
8-Acetyl-7-hydroxy-4-methylquinolin-2-one*	Fries Rearrangement	AlCl ₃	80-85°C	15%	[16]

*Note: This is a derivative of quinolin-2-one, not quinoline, but illustrates the synthesis of an ortho-acetyl isomer via Fries rearrangement.

Table 2: Characterization Data for 5-Acetyl-8-hydroxyquinoline

Property	Value	Reference
Appearance	Colorless hair-like needles	[15]
Melting Point	112-114 °C	[15]
Mass Spectrum (m/z)	187.06 (M ⁺)	[15]
Elemental Analysis (C ₁₁ H ₉ NO ₂)	C, 70.58; H, 4.85; N, 7.48	[15]

Alternative Synthetic Approaches

While the Lewis acid-catalyzed method is most common, other variations exist.

- Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of phenolic esters without a catalyst.[4] The reaction proceeds through a radical mechanism.[9][17] However, yields are often low, limiting its use in commercial production.[4][9]
- Anionic Fries Rearrangement: In this method, ortho-metallation of an aryl ester with a strong base leads to rearrangement, yielding ortho-carbonyl products.[4][13]

Applications in Drug Development and Research

8-Hydroxyquinoline and its derivatives are privileged scaffolds in medicinal chemistry. Their biological activity is often attributed to their ability to chelate essential metal ions.[1][2]

- Pharmacological Activity: Derivatives have demonstrated a wide spectrum of activities, including potent antibacterial, antifungal, anti-HIV, neuroprotective, and antitumor effects.[1][2][3]
- Synthetic Intermediates: Acetyl-8-hydroxyquinolines are valuable intermediates. For instance, they can undergo condensation with aromatic aldehydes to synthesize chalcone derivatives, which are also pharmacologically active.[15]
- Chemosensors and Materials: The chelating properties of the 8-hydroxyquinoline core make these compounds useful as fluorescent chemosensors for detecting metal ions like Al^{3+} and Zn^{2+} and as electron carriers in Organic Light-Emitting Diodes (OLEDs).[1][2]

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